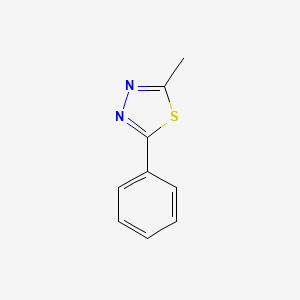

2-Methyl-5-phenyl-1,3,4-thiadiazole

Beschreibung

2-Methyl-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The methyl and phenyl substituents at the 2- and 5-positions, respectively, confer distinct electronic and steric properties. This compound has been studied for its reactivity in alkylation and dimerization reactions (e.g., via metallation with butyllithium in THF at low temperatures), yielding derivatives such as ethyl-substituted analogs or dimers under specific conditions .

Eigenschaften

CAS-Nummer |

1456-72-0 |

|---|---|

Molekularformel |

C9H8N2S |

Molekulargewicht |

176.24 g/mol |

IUPAC-Name |

2-methyl-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H8N2S/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI-Schlüssel |

GEVBBQNWDQJVTA-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)C2=CC=CC=C2 |

Kanonische SMILES |

CC1=NN=C(S1)C2=CC=CC=C2 |

Andere CAS-Nummern |

1456-72-0 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Methyl-5-phenyl-1,3,4-thiadiazole belongs to the thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 2-methyl-5-phenyl group have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 25 μg/mL |

| This compound | E. coli | 32 μg/mL |

Anticancer Properties

Thiadiazoles have also been investigated for their anticancer potential. The compound has been linked to cytostatic effects on cancer cells. Studies suggest that modifications to the thiadiazole structure can lead to enhanced activity against specific cancer types .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various thiadiazole derivatives, 2-methyl-5-phenyl derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their potential as lead compounds in cancer therapy .

Pesticidal Activity

The compound has been explored for its use as a pesticide due to its ability to inhibit plant pathogens and pests. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides .

Table 2: Pesticidal Efficacy of Thiadiazole Derivatives

| Compound | Application Type | Efficacy |

|---|---|---|

| This compound | Fungicide | High |

| This compound | Insecticide | Moderate |

Plant Growth Regulation

Thiadiazoles have been reported to act as plant growth regulators, promoting resistance against diseases and enhancing growth parameters in various crops . The mechanism involves inducing systemic resistance in plants.

Case Study: Plant Growth Promotion

In field trials, the application of this compound resulted in improved yield and disease resistance in tomato plants compared to untreated controls .

Biological Activities Overview

The biological activities of this compound extend beyond antimicrobial and pesticidal properties:

Antidiabetic Activity

Thiadiazole derivatives have shown promise in managing blood glucose levels through mechanisms involving insulin sensitivity enhancement .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

A comparative analysis of substituent effects:

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 2-amino-5-methyl-1,3,4-thiadiazole) exhibit higher aqueous solubility due to hydrogen bonding, whereas phenyl-substituted analogs like this compound are more lipophilic .

- Thermal Stability : The phenyl group in this compound contributes to higher thermal stability compared to alkyl-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-5-phenyl-1,3,4-thiadiazole, and how can cyclization efficiency be optimized?

- Methodological Answer : Cyclization of thiosemicarbazide precursors using phosphoric acid as a dehydrating agent is a common route. For example, 1,4-dibenzoylthiosemicarbazide undergoes smooth cyclization to form structurally analogous thiadiazoles in high yields (~80–90%) under reflux conditions. Reaction optimization involves controlling stoichiometry, temperature (80–100°C), and acid concentration to minimize side products . Alternative methods include using chloracetyl chloride and thiourea in methanol under reflux for derivatives with substituted amino groups .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- FTIR and NMR : Confirm functional groups (e.g., C=S, N-H) and aromatic proton environments.

- Elemental analysis : Validates molecular composition (C, H, N, S) with <0.5% deviation from theoretical values.

- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 218 for the parent compound) .

Q. What thermodynamic properties influence the stability of this compound derivatives?

- Methodological Answer : Standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) are determined via rotating bomb combustion calorimetry and Calvet microcalorimetry. Computational methods (DFT/B3LYP) correlate stability with substituent electronic effects; methyl groups enhance stability by ~15–20 kJ/mol compared to unsubstituted analogs .

Advanced Research Questions

Q. How do steric and electronic factors influence dimerization pathways of this compound under basic conditions?

- Methodological Answer : Treatment with n-butyllithium (1.0 equiv) induces dimerization via carbanion attack at the methyl-bearing carbon. Steric hindrance from the methyl group suppresses alternative dimerization pathways (e.g., attack at the phenyl-substituted carbon), as confirmed by isolation of only the C2-linked dimer (yield: ~70%) and absence of C5-linked products. Computational modeling (e.g., HF/6-31G(d)) reveals electron-withdrawing substituents further disfavor dimerization .

Q. What molecular mechanisms underlie the anticancer activity of thiadiazole derivatives, including this compound?

- Methodological Answer : In vitro studies on A549 lung carcinoma cells show inhibition of the ERK pathway (IC50: ~12 μM) via downregulation of phospho-ERK1/2. Flow cytometry reveals G0/G1 cell cycle arrest (60–70% cell population) and apoptosis induction (Annexin V assay). Molecular docking identifies hydrogen bonding between the thiadiazole sulfur and ERK2 kinase domain residues (e.g., Lys52) .

Q. How can computational methods predict the adsorption behavior of this compound derivatives as corrosion inhibitors?

- Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies (ΔE_ads ~ −150 kJ/mol) and Fukui indices to identify reactive sites. Molecular dynamics (MD) simulations (COMPASS force field) show planar adsorption on α-brass in acidic media, with inhibition efficiencies >90% at 1 mM. Experimental validation includes Langmuir isotherm fitting (R² >0.98) and SEM/EDX confirming inhibitor film formation .

Q. What strategies enhance the fluorescence efficiency of this compound for optoelectronic applications?

- Methodological Answer : Introducing conjugated double bonds (e.g., styryl groups) red-shifts emission peaks by ~26 nm (e.g., from 360–500 nm to 390–550 nm). Solvatochromic studies in DMSO reveal quantum yields up to 0.45. Time-resolved fluorescence spectroscopy shows monoexponential decay (τ ≈ 4.2 ns), indicating potential for blue-light-emitting materials .

Q. How do substitution patterns affect the electronic properties of this compound in solution-phase studies?

- Methodological Answer : Polarizable Continuum Model (PCM) calculations in water, THF, and DMSO show solvation energies (ΔG_solv) vary by ~30 kJ/mol with electron-donating substituents (e.g., −OCH3). UV-Vis spectroscopy reveals bathochromic shifts (~20 nm) in polar solvents due to enhanced π→π* transitions. HOMO-LUMO gaps narrow by 0.5–1.0 eV with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.